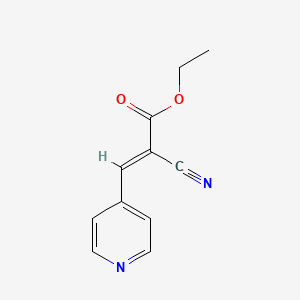

Ethyl 2-cyano-3-(4-pyridinyl)acrylate

Description

Overview of Alpha-Cyanoacrylate Derivatives in Synthetic Chemistry

Alpha-cyanoacrylates are a class of organic molecules characterized by the presence of a cyano group (-C≡N) and an ester group (-COOR) attached to the same carbon atom of an alkene double bond. This arrangement of functional groups results in a highly electrophilic double bond, making these compounds particularly susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of their utility in synthetic chemistry.

The most well-known application of alpha-cyanoacrylates is in the formulation of fast-acting adhesives, commonly known as "superglues." The polymerization of these monomers is initiated by trace amounts of moisture or other nucleophiles, leading to the rapid formation of strong polymer chains. Beyond their use as adhesives, alpha-cyanoacrylates are versatile building blocks in organic synthesis. They readily participate in a variety of chemical transformations, including Michael additions, cycloadditions, and Knoevenagel condensations, allowing for the construction of complex molecular architectures. The Knoevenagel condensation, in particular, is a fundamental method for the synthesis of alpha-cyanoacrylates themselves, typically involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound like ethyl cyanoacetate (B8463686) in the presence of a basic catalyst. scielo.org.mxmdpi.com

Significance in Organic Synthesis and Medicinal Chemistry Research

The significance of Ethyl 2-cyano-3-(4-pyridinyl)acrylate in organic synthesis stems from its potential as a precursor to more complex molecules. The electron-withdrawing nature of the cyano and ester groups, combined with the pyridine (B92270) ring, activates the double bond for various addition reactions. This allows for the introduction of new functional groups and the formation of diverse molecular scaffolds.

In medicinal chemistry, the incorporation of a pyridine ring into a molecule is a common strategy to enhance its pharmacological properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can influence the compound's solubility, membrane permeability, and interaction with biological targets. Alpha-cyanoacrylate derivatives have been investigated for a range of biological activities, including as potential herbicidal, and antitumor agents. researchgate.netnih.gov The presence of the 4-pyridinyl group in this compound suggests that this compound and its derivatives could be of interest in the development of new therapeutic agents.

Academic Research Perspectives and Scope of Investigation

From an academic research perspective, this compound serves as a model compound for studying the influence of the pyridinyl moiety on the reactivity and properties of the alpha-cyanoacrylate scaffold. Investigations may focus on several key areas:

Synthesis and Optimization: Developing efficient and environmentally benign synthetic routes to this compound and its analogs. This includes the exploration of different catalysts and reaction conditions for the Knoevenagel condensation. rsc.orgrsc.org

Reactivity and Mechanistic Studies: Elucidating the mechanisms of reactions involving this compound, such as its polymerization behavior and its participation in various organic transformations.

Medicinal Chemistry Exploration: Synthesizing a library of derivatives by modifying the ester group or the pyridine ring and evaluating their biological activities against various disease targets.

Materials Science Applications: Investigating the potential of polymers derived from this compound in the development of new materials with unique optical, electronic, or biomedical properties.

The scope of investigation for this compound is broad, spanning from fundamental organic chemistry to applied medicinal and materials science.

Chemical Profile of this compound

| Property | Value |

| IUPAC Name | ethyl (2E)-2-cyano-3-(pyridin-4-yl)prop-2-enoate sigmaaldrich.com |

| CAS Number | 123293-73-2 sigmaaldrich.com |

| Molecular Formula | C₁₁H₁₀N₂O₂ chemcd.com |

| Molecular Weight | 202.21 g/mol sigmaaldrich.comchemcd.com |

Synthesis of this compound via Knoevenagel Condensation

A common and effective method for the synthesis of this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde with an active methylene compound.

General Reaction Scheme:

| Reactants | Catalyst | Solvent | Reaction Conditions |

| Pyridine-4-carbaldehyde | Piperidine (B6355638) or Ammonium (B1175870) Acetate (B1210297) | Ethanol (B145695) or Toluene (B28343) | Reflux or Room Temperature |

| Ethyl cyanoacetate |

This data is based on typical conditions for Knoevenagel condensations of similar substrates. scielo.org.mxresearchgate.net

Research Findings on Structurally Similar Compounds

While specific research on this compound is not extensively documented in publicly available literature, studies on analogous compounds provide valuable insights into its potential properties and applications.

| Compound | Research Focus | Key Findings |

| Ethyl 2-cyano-3-(aryl)acrylates | Synthesis and Antiviral/Antischistosomal Activity | The synthesis via Knoevenagel condensation is effective. Derivatives have shown potential biological activities. researchgate.net |

| Ethyl 2-cyano-3-(thiophen-2-yl)acrylate | Crystal Structure and Supramolecular Chemistry | Detailed analysis of the molecular geometry and intermolecular interactions in the solid state. nih.gov |

| (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate | Synthesis and Anticancer Evaluation | The compound was synthesized via Knoevenagel condensation and showed potential as an anticancer agent. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-2-cyano-3-pyridin-4-ylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-2-15-11(14)10(8-12)7-9-3-5-13-6-4-9/h3-7H,2H2,1H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQQQEHSYHZOLQ-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=NC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=NC=C1)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Knoevenagel Condensation Approaches for α,β-Unsaturated Cyanoacrylates

The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound with a carbonyl group, typically an aldehyde or ketone, followed by dehydration. wikipedia.org This method is particularly effective for producing electron-deficient alkenes like the target compound.

The synthesis of Ethyl 2-cyano-3-(4-pyridinyl)acrylate is achieved through the condensation of two primary reactants:

Carbonyl Component : Pyridine-4-carboxaldehyde. The electron-withdrawing nature of the pyridine (B92270) ring at the 4-position activates the carbonyl group for nucleophilic attack. bas.bg

Active Methylene Component : Ethyl 2-cyanoacetate. The presence of both a nitrile (-CN) and an ester (-COOEt) group significantly increases the acidity of the methylene protons, facilitating their removal by a base. wikipedia.org

Variations in the aldehyde component are common in Knoevenagel reactions to produce a wide array of substituted cyanoacrylates. For instance, benzaldehyde (B42025) or substituted benzaldehydes are frequently used to synthesize corresponding phenylacrylates. nih.govscielo.org.mx Similarly, other active methylene compounds like malononitrile (B47326) or methyl cyanoacetate (B8463686) can be employed, altering the final product structure. nih.govresearchgate.net

The choice of catalyst is crucial for the efficiency of the Knoevenagel condensation. A variety of catalytic systems have been successfully employed.

Organic Bases : Weak organic bases are the most traditional and widely used catalysts. Piperidine (B6355638) is a classic and highly efficient catalyst for this reaction, often used in small quantities. researchgate.nettandfonline.comresearchgate.net Other amines like triethylamine (B128534) and pyrrolidine (B122466) have also been utilized, sometimes in combination with solvents like toluene (B28343). tandfonline.comrsc.org 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to be an effective catalyst as well. nih.govrsc.org

Ammonium (B1175870) Salts : Ammonium acetate (B1210297) is another common catalyst, particularly in refluxing toluene, providing good yields of the desired acrylate (B77674). prepchem.com

Inorganic Bases : While strong bases can induce self-condensation of the aldehyde, milder inorganic bases can be used. wikipedia.org For example, biogenic carbonates containing calcium and barium have been used as heterogeneous basic catalysts in solvent-free conditions. mdpi.com

Lewis Acids : Lewis acids such as TiCl₄ and zeolites can also catalyze the reaction, often by activating the aldehyde's carbonyl group. bas.bgresearchgate.net

Catalyst-Free Systems : Some studies have explored catalyst-free approaches, particularly in aqueous media or under high-energy conditions like microwave irradiation, aligning with green chemistry principles. bas.bgrsc.org The pyridine ring of the aldehyde substrate itself can exhibit a dual activating role, negating the need for an external catalyst under certain conditions. bas.bg

Table 1: Comparison of Catalytic Systems for Knoevenagel Condensation

| Catalyst Type | Specific Example | Typical Conditions | Advantages |

|---|---|---|---|

| Organic Base | Piperidine | Ethanol (B145695), Room Temperature | High efficiency, mild conditions. researchgate.netresearchgate.net |

| Organic Base | DABCO | With ionic liquid promoter, 50 °C | Good to excellent yields, short reaction times. nih.govrsc.org |

| Ammonium Salt | Ammonium Acetate | Toluene, Reflux | Good yields, readily available. prepchem.com |

| Heterogeneous Base | Biogenic Carbonates | Solvent-free, 100 °C | Reusable, environmentally friendly. mdpi.com |

| Catalyst-Free | None | Water, Room Temperature | Green methodology, simple product isolation. bas.bg |

The solvent plays a significant role in the Knoevenagel condensation, influencing reaction rates and yields.

Alcohols : Ethanol is a frequently used solvent, often in conjunction with base catalysts like piperidine, allowing the reaction to proceed efficiently at room temperature. nih.govresearchgate.net

Aromatic Hydrocarbons : Toluene is another common solvent, typically used under reflux conditions with catalysts such as ammonium acetate. prepchem.com

Aqueous Media : In line with green chemistry, water has been explored as a solvent. doaj.org Catalyst-free Knoevenagel condensations of pyridinecarboxaldehydes have been successfully performed in water, where the product often precipitates directly from the reaction mixture, simplifying purification. bas.bg

Ionic Liquids (ILs) : Ionic liquids have been investigated as alternative "green" solvents. researchgate.net Their role can be complex, influencing reaction rates through specific solvent-solute interactions. rsc.org For example, a system using N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) with water and DABCO has proven effective. nih.gov

Solvent-Free Conditions : To further enhance the environmental friendliness of the synthesis, solvent-free conditions have been developed. These reactions are often conducted at elevated temperatures or with microwave assistance, using heterogeneous catalysts or sometimes no catalyst at all. rsc.orgmdpi.com

The operational conditions of the Knoevenagel condensation can be adapted to optimize for speed, yield, and energy efficiency.

Conventional Heating (Reflux) : Heating the reaction mixture at reflux temperature is a traditional method. For example, using toluene as a solvent with ammonium acetate as a catalyst typically involves heating at reflux for several hours. prepchem.com

Room Temperature Stirring : For highly reactive substrates and efficient catalysts, the reaction can proceed smoothly at room temperature. The condensation of pyridine-4-carboxaldehyde and ethyl cyanoacetate with a piperidine catalyst in ethanol is often complete after stirring for a few hours. researchgate.net

Microwave Irradiation : Microwave-assisted synthesis has emerged as a powerful tool to accelerate the reaction. mdpi.com This high-energy method can dramatically reduce reaction times from hours to minutes and often leads to higher yields with cleaner product profiles, frequently under solvent-free conditions. researchgate.netmdpi.com

Table 2: Effect of Reaction Conditions on Synthesis

| Condition | Typical Setup | Reaction Time | Yield | Key Feature |

|---|---|---|---|---|

| Reflux | Toluene / Ammonium Acetate | 6 hours | 94% (for a similar compound) | Standard, energy-intensive method. prepchem.com |

| Room Temp. | Ethanol / Piperidine | 8 hours | Quantitative | Mild conditions, suitable for sensitive substrates. researchgate.net |

| Microwave | Solvent-free / Triethylamine | 35 minutes | 90-99% (for similar compounds) | Rapid, high-yield, energy-efficient. researchgate.net |

The Knoevenagel condensation of an aldehyde with a disubstituted active methylene compound can potentially form two geometric isomers, (E) and (Z). However, for the synthesis of this compound, the reaction is highly stereoselective, predominantly yielding the (E)-isomer. sigmaaldrich.comnih.gov

The (E)-configuration, where the larger pyridinyl and ethyl carboxylate groups are on opposite sides of the carbon-carbon double bond, is the more thermodynamically stable isomer due to minimized steric hindrance. The reaction conditions, particularly the reversibility of the initial addition steps, allow for equilibration to this more stable product. wikipedia.org Spectroscopic data from various studies on analogous compounds confirm the formation of the (E)-isomer. researchgate.netnih.govmdpi.com

Post-Synthetic Modifications and Derivatization Strategies

This compound is a valuable intermediate due to its multiple reactive sites, which allow for a variety of post-synthetic modifications.

Reactions at the Acrylate System : The electron-deficient double bond makes the compound an excellent Michael acceptor. It can react with nucleophiles in conjugate addition reactions. Furthermore, the acrylate system can participate in cycloaddition reactions.

Heterocycle Formation : The cyanoacrylate moiety is a key precursor for the synthesis of various heterocyclic systems. For example, it can be reacted with thiourea (B124793) in the presence of a base to form pyrimidine (B1678525) thione derivatives. researchgate.net

Modification of the Pyridine Ring : The nitrogen atom in the pyridine ring can be targeted for reactions such as N-alkylation or N-oxidation.

Amine Displacement/Addition : In related structures, the cyanoacrylate moiety is used to synthesize 2-cyano-3-aminoacrylates, which are themselves versatile intermediates. For example, a series of 2-cyano-3-(substituted)pyridinemethylaminoacrylates have been synthesized for herbicidal studies, indicating the acrylate backbone is amenable to modification with amine nucleophiles. researchgate.net

Reactions at the Acrylate Moiety

The acrylate portion of the molecule is a classic Michael acceptor, readily undergoing conjugate addition reactions. The electron-withdrawing properties of the adjacent cyano and ester groups render the β-carbon of the double bond highly electrophilic and susceptible to attack by nucleophiles.

Michael Addition: Soft nucleophiles, such as thiols, amines, and carbanions, can add to the activated double bond. For instance, the thia-Michael addition of thiols is a well-established reaction for similar electron-deficient alkenes, typically catalyzed by a base or a nucleophile. patsnap.comwikipedia.org The base generates a thiolate anion, which then acts as the nucleophile in the 1,4-conjugate addition. This reaction is efficient for creating new carbon-sulfur bonds.

Reaction with Amines: Primary and secondary amines can also act as nucleophiles in a Michael-type addition. The reaction pathway involves the initial addition of the amine to the β-carbon, forming a zwitterionic intermediate. For primary and secondary amines, an intramolecular proton transfer typically follows, leading to the formation of a stable aminocyanopropionate ester. researchgate.net In contrast, tertiary amines, lacking a proton to transfer, can initiate anionic polymerization of the cyanoacrylate. researchgate.net

The reaction of related ethyl cyanoacrylate derivatives with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂) provides a key example of reactivity. The initial Michael addition of hydrazine is often followed by an intramolecular cyclization, a reaction that is fundamental to the formation of pyrazole (B372694) rings (see section 2.2.3). youtube.com

Functionalization of the Pyridine Ring

The nitrogen atom of the pyridine ring retains its basic and nucleophilic character, allowing for functionalization reactions without altering the acrylate system.

N-Alkylation (Quaternization): The pyridine nitrogen can be alkylated using alkyl halides to form quaternary pyridinium (B92312) salts. This reaction is well-documented for analogous compounds like poly(4-vinylpyridine), where reagents such as methyl iodide are used to achieve quaternization. nih.govnih.govresearchgate.net The reaction with an alkyl halide, for instance, would convert the neutral pyridine ring into a positively charged pyridinium ring, significantly altering the electronic properties of the molecule.

N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents like hydrogen peroxide in acetic acid, or sodium percarbonate. organic-chemistry.orgscripps.edu This transformation introduces an oxygen atom onto the nitrogen, which can modify the reactivity of the pyridine ring and serve as a handle for further functionalization. For instance, pyridine N-oxides can facilitate nucleophilic substitution at the 2- and 4-positions of the ring. scripps.edunih.gov

Table 1: Representative Reactions for Pyridine Ring Functionalization

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| N-Alkylation | Methyl Iodide (CH₃I) | N-Methylpyridinium Iodide Salt |

| N-Oxidation | Hydrogen Peroxide (H₂O₂) | Pyridine N-oxide |

Heterocyclic Annulation Reactions and Formation of Fused Systems

This compound is an excellent building block for the synthesis of various heterocyclic compounds. Its multiple reaction sites—the electrophilic double bond, the nitrile group, and the ester function—can all participate in cyclization reactions.

Pyrazole Derivatives: The reaction of α,β-unsaturated carbonyl compounds with hydrazine is a classic method for pyrazole synthesis. For this compound, the reaction with hydrazine hydrate proceeds via an initial Michael addition, followed by an intramolecular cyclocondensation involving the nitrile or ester group, leading to the formation of an aminopyrazole. Similar reactions using substituted hydrazines yield N-substituted pyrazoles. This strategy is widely employed with analogous activated alkenes like ethyl 2-cyano-3-ethoxyacrylate to produce a variety of pyrazole derivatives. researchgate.netorganic-chemistry.org

Pyrazolo[3,4-d]pyrimidine Derivatives: While not a direct cyclization product, this fused ring system can be synthesized in subsequent steps. The aminopyrazole carboxylate, formed from the reaction with hydrazine, is a key intermediate. This intermediate can then be cyclized with various one-carbon synthons like formamide (B127407) or urea (B33335) to construct the pyrimidine ring, yielding the pyrazolo[3,4-d]pyrimidine core. uow.edu.aulookchem.com

Imidazo[1,2-a]pyridine (B132010) Derivatives: The synthesis of the imidazo[1,2-a]pyridine scaffold typically involves the reaction of a 2-aminopyridine (B139424) derivative with an α-haloketone (the Chichibabin reaction). organic-chemistry.orgresearchgate.netacs.org A direct conversion of this compound to this system is not straightforward. However, a plausible, though indirect, route involves the quaternization of the pyridine nitrogen with an α-haloketone to form a pyridinium salt. nih.gov In the presence of a base, this salt can form a pyridinium ylide, which is a 1,3-dipole. This ylide could then potentially undergo a [3+2] cycloaddition reaction with a suitable dipolarophile to construct a new five-membered ring, leading to a fused system. researchgate.netresearchgate.net

Thiadiazole Derivatives: 1,3,4-Thiadiazoles are commonly synthesized from the cyclization of thiosemicarbazide (B42300) derivatives. nih.govmdpi.com A viable pathway to a thiadiazole derivative starts with the Michael addition of thiosemicarbazide to the acrylate double bond of this compound. The resulting adduct, a substituted thiosemicarbazide, can then be induced to cyclize under acidic or dehydrating conditions, incorporating the nitrogen and sulfur atoms into a new five-membered 1,3,4-thiadiazole (B1197879) ring. researchgate.net

Table 2: Heterocyclic Systems Derived from this compound and its Precursors

| Heterocycle | Key Reagent(s) | General Mechanism |

|---|---|---|

| Pyrazole | Hydrazine Hydrate | Michael Addition followed by Intramolecular Cyclization |

Conversion to Amide and Ester Derivatives

The ethyl ester group can be transformed into other functional groups, such as amides and different esters, through standard organic reactions.

Amide Formation: The ester can be converted to an amide by direct aminolysis with an amine, often at elevated temperatures. This reaction involves the nucleophilic acyl substitution of the ethoxy group by the amine. The synthesis of various E-2-cyano-(3-substituted phenyl)acrylamides from the corresponding esters demonstrates the feasibility of this transformation. nih.gov

Transesterification: The ethyl ester can be converted to other alkyl esters via transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting the ethyl ester with another alcohol (e.g., methanol, propanol). The equilibrium can be driven towards the desired product by using the new alcohol as the solvent.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, their connectivity, and spatial relationships.

Proton Nuclear Magnetic Resonance (¹H NMR) for Stereochemistry and Functional Group Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and the stereochemistry of double bonds. For Ethyl 2-cyano-3-(4-pyridinyl)acrylate, the ¹H NMR spectrum is expected to show distinct signals corresponding to the ethyl, acrylate (B77674), and pyridinyl protons.

The vinylic proton (=CH) signal is particularly important for determining the stereochemistry of the double bond. In similar (E)-cyanoacrylates, this proton typically appears as a singlet in the downfield region, often around 8.2-8.4 ppm. nih.gov The specific chemical shift is influenced by the electron-withdrawing nature of the adjacent cyano and ester groups and the electronic properties of the pyridinyl ring.

The protons of the ethyl group exhibit a characteristic pattern: a quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group, arising from spin-spin coupling. nih.gov The pyridinyl ring protons are expected to appear as doublets in the aromatic region of the spectrum, consistent with the substitution pattern.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Vinylic H | ~8.3 | Singlet (s) | N/A |

| Pyridinyl H (ortho to C=C) | ~8.8 | Doublet (d) | ~6.0 |

| Pyridinyl H (meta to C=C) | ~7.8 | Doublet (d) | ~6.0 |

| Methylene (-OCH₂) | ~4.4 | Quartet (q) | ~7.1 |

| Methyl (-CH₃) | ~1.4 | Triplet (t) | ~7.1 |

Note: Data are predicted based on analogous structures reported in the literature. nih.govrsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal. libretexts.org The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment. libretexts.org

Key signals in the ¹³C NMR spectrum include the carbonyl carbon (C=O) of the ester group, which is expected at the low-field end of the spectrum (around 162 ppm), and the carbon of the cyano group (C≡N) at approximately 115 ppm. nih.govrsc.org The sp² hybridized carbons of the acrylate double bond and the pyridinyl ring will resonate in the range of approximately 100-155 ppm. nih.govrsc.org The sp³ hybridized carbons of the ethyl group will appear at the upfield end of the spectrum. libretexts.orglibretexts.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ester Carbonyl (C=O) | ~162.0 |

| Pyridinyl C (para to N) | ~155.0 |

| Pyridinyl C (ortho to N) | ~151.0 |

| Vinylic C (β to C=O) | ~140.0 |

| Pyridinyl C (meta to N) | ~122.0 |

| Cyano (C≡N) | ~115.0 |

| Vinylic C (α to C=O) | ~105.0 |

| Methylene (-OCH₂) | ~63.0 |

| Methyl (-CH₃) | ~14.0 |

Note: Data are predicted based on analogous structures and general chemical shift correlations. nih.govrsc.orgnih.gov

Two-Dimensional (2D) NMR Techniques

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments can reveal more complex connectivity and spatial relationships within the molecule. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are particularly valuable.

COSY (¹H-¹H Correlation): This experiment identifies protons that are coupled to each other. For this compound, a COSY spectrum would show a cross-peak connecting the signals of the -CH₂- and -CH₃ protons of the ethyl group, confirming their connectivity. It would also show correlations between adjacent protons on the pyridinyl ring.

HSQC (¹H-¹³C Correlation): This experiment maps proton signals to the carbon signals of the atoms they are directly attached to. An HSQC spectrum would definitively assign each proton signal to its corresponding carbon atom, for example, linking the ¹H signal at ~4.4 ppm to the ¹³C signal at ~63.0 ppm, confirming the identity of the -OCH₂- group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

The most prominent peaks would be:

C≡N Stretch: A sharp, intense absorption band around 2220 cm⁻¹, characteristic of a nitrile group.

C=O Stretch: A strong, sharp absorption band around 1720 cm⁻¹, indicative of the carbonyl group in an α,β-unsaturated ester.

C=C Stretch: Absorptions in the 1600-1640 cm⁻¹ region corresponding to the acrylate and pyridinyl double bonds.

C-O Stretch: An intense absorption in the 1200-1300 cm⁻¹ range, corresponding to the C-O single bond of the ester group.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Cyano (-C≡N) | Stretch | ~2220 | Strong, Sharp |

| Ester Carbonyl (C=O) | Stretch | ~1720 | Strong, Sharp |

| Alkene (C=C) | Stretch | ~1630 | Medium |

| Pyridinyl Ring | C=C and C=N Stretches | ~1590-1610 | Medium-Variable |

| Ester (C-O) | Stretch | ~1250 | Strong |

| sp² C-H | Stretch | >3000 | Medium |

| sp³ C-H | Stretch | <3000 | Medium |

Note: Frequencies are approximate and based on characteristic values for these functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structural features through fragmentation analysis. For this compound, mass spectrometry would confirm the molecular formula C₁₁H₁₀N₂O₂.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. The fragmentation of this compound is expected to proceed through several characteristic pathways, primarily involving the cleavage of the ester group and fragmentation of the pyridine (B92270) ring. The pyridine moiety generally influences the fragmentation pattern of its derivatives. acs.org

Key fragmentation patterns for pyridine-containing compounds often involve the loss of small neutral molecules. For this compound, likely fragmentation would include the loss of the ethoxy group (-OC₂H₅) from the ester, leading to a significant fragment ion. Further fragmentation could involve the loss of carbon monoxide (CO) from the ester functionality and cleavage of the acrylate backbone. The fragmentation of the pyridine ring itself can also contribute to the spectrum, although it is a relatively stable aromatic system.

Table 1: Predicted Mass Spectrometry Data for this compound

| Fragment Ion | Predicted m/z | Possible Neutral Loss |

| [M]⁺ | 214 | - |

| [M - C₂H₅O]⁺ | 169 | Ethoxy radical |

| [M - C₂H₅OH]⁺ | 168 | Ethanol (B145695) |

| [C₈H₄N₂O]⁺ | 144 | Loss of C₂H₅O and CO |

| [C₅H₄N]⁺ | 78 | Pyridinyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals to higher energy ones. In this compound, the presence of the pyridinyl ring, the cyano group, and the acrylate system creates a conjugated π-electron system, which is expected to result in characteristic absorption bands.

The UV-Vis spectrum of pyridine itself exhibits absorption bands around 195 nm, 251 nm, and 270 nm, which are attributed to π → π* and n → π* transitions. wikipedia.org When substituted with a conjugated system like the ethyl cyanoacrylate group, a bathochromic (red) shift in the absorption maxima is anticipated due to the extended conjugation. This extended π-system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The electronic transitions in this compound are likely to be of the π → π* and n → π* types. The intense absorption bands are typically due to π → π* transitions within the conjugated system, while the lower intensity n → π* transition originates from the non-bonding electrons on the nitrogen atom of the pyridine ring. The cyano and carbonyl groups, being electron-withdrawing, also influence the electronic structure and the energy of these transitions. The absorption properties of cyanoacrylate derivatives are known to be related to their molecular structure. nih.gov

Table 2: Expected UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |

| Ethanol | ~280-320 | High | π → π |

| Hexane | ~270-310 | High | π → π |

| Ethanol | ~330-360 | Low | n → π* |

Emission Spectroscopy

Emission spectroscopy, particularly fluorescence spectroscopy, provides insights into the photoluminescent properties of a compound after it absorbs light. Following excitation to a higher electronic state, the molecule can relax to the ground state by emitting a photon. The emitted light is typically of a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift.

The emission spectrum would be characterized by an emission maximum (λem) and a fluorescence quantum yield (Φf), which is a measure of the efficiency of the fluorescence process. The photophysical properties are often solvent-dependent, with polar solvents potentially leading to shifts in the emission wavelength due to stabilization of the excited state.

Table 3: Hypothetical Emission Spectroscopy Data for this compound

| Solvent | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Fluorescence Quantum Yield (Φf) |

| Dichloromethane | ~310 | ~380-420 | Moderate |

| Acetonitrile | ~310 | ~390-430 | Moderate |

Note: This data is hypothetical and serves as an illustrative example based on the emission characteristics of structurally similar fluorescent dyes containing pyridine and cyano moieties. Specific experimental emission data for this compound was not found in the available literature.

Crystallographic Analysis and Solid State Investigations

Single Crystal X-ray Diffraction (SCXRD) Studies

Single Crystal X-ray Diffraction (SCXRD) is the definitive technique for determining the precise atomic arrangement within a crystalline solid.

Based on analyses of analogous structures, the molecule of Ethyl 2-cyano-3-(4-pyridinyl)acrylate is expected to be largely planar. nih.govresearchgate.netresearchgate.net This planarity arises from the conjugated system extending from the pyridinyl ring, through the acrylate (B77674) double bond, to the cyano and ester functional groups. The torsion angle between the pyridinyl ring and the C=C double bond is anticipated to be small, facilitating electron delocalization across the molecule. nih.govresearchgate.net The ethyl group of the ester moiety is the most likely part of the molecule to exhibit conformational flexibility, potentially being disordered over two or more positions in the crystal lattice. nih.gov

Structurally related ethyl cyanoacrylate derivatives commonly crystallize in centrosymmetric space groups, with the monoclinic system being particularly prevalent. researchgate.netresearchgate.net For instance, (E)-ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate crystallizes in the monoclinic P21/n space group. researchgate.net Similarly, a polymorph of ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate also adopts a monoclinic system with the space group P21/c. nih.gov It is, therefore, highly probable that this compound would also crystallize in a monoclinic system.

Table 1: Expected Crystallographic Parameters for this compound Based on Analogous Compounds

| Parameter | Expected Value/System |

| Crystal System | Monoclinic |

| Space Group | P21/c or P21/n |

This table is predictive and based on data from structurally similar compounds.

The bond lengths and angles within the this compound molecule are expected to reflect its conjugated electronic structure. The C=C double bond of the acrylate moiety will have a bond length typical for sp2-hybridized carbons, while the adjacent C-C single bonds will exhibit some degree of double bond character, appearing shorter than a standard C-C single bond. The C≡N bond of the cyano group will be characteristic of a triple bond. The geometry around the double bond is expected to be trigonal planar with bond angles around 120°.

Table 2: Predicted Key Bond Lengths and Angles for this compound

| Bond/Angle | Predicted Value |

| C=C (acrylate) | ~1.35 Å |

| C-C (vinyl-pyridinyl) | ~1.45 Å |

| C-C (vinyl-cyano) | ~1.43 Å |

| C≡N | ~1.15 Å |

| C=O | ~1.22 Å |

| C-O (ester) | ~1.34 Å |

| C=C-C (angle) | ~120° |

| C-C≡N (angle) | ~178° |

This data is predictive and based on general values for similar organic molecules.

Intermolecular Interactions in Crystal Packing

The way in which individual molecules of this compound arrange themselves in the solid state is dictated by a variety of non-covalent intermolecular interactions.

In the absence of strong hydrogen bond donors like N-H or O-H, the crystal packing of this compound is likely to be dominated by weaker C—H···O and C—H···N hydrogen bonds. The oxygen atoms of the carbonyl group and the nitrogen atom of the pyridinyl ring are expected to act as hydrogen bond acceptors. These interactions often lead to the formation of centrosymmetric dimers or extended one-dimensional chains. nih.govresearchgate.net For example, in related structures, C—H···O interactions form inversion dimers with recognizable ring motifs. researchgate.netresearchgate.net The pyridinyl nitrogen, being a relatively strong hydrogen bond acceptor, would likely play a significant role in directing the crystal packing.

Polymorphism and Crystallographic Data Resolution

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceutical development. Different polymorphs of the same compound can exhibit distinct physical and chemical properties.

Identification of Polymorphs

The identification of polymorphs typically involves systematic screening through crystallization under a variety of conditions, such as different solvents, temperatures, and pressures. Each unique crystalline form would then be characterized by single-crystal X-ray diffraction to determine its specific crystal system, space group, and unit cell parameters.

Influence of Solvent Inclusion and Temperature on Crystal Forms

The choice of solvent and the crystallization temperature are well-known factors that can direct the formation of a specific polymorph or solvate. The polarity of the solvent, its hydrogen bonding capabilities, and the rate of cooling can all influence the nucleation and growth of different crystal forms. Solvent molecules can be incorporated into the crystal lattice, leading to the formation of solvates, which are distinct crystalline phases. Temperature can affect the thermodynamic stability of different polymorphs, with one form being more stable at a certain temperature range than another.

Powder X-ray Diffraction (PXRD) and Rietveld Refinement for Phase Purity

Powder X-ray diffraction (PXRD) is a primary technique for the routine identification and phase purity assessment of crystalline materials. Each crystalline phase produces a unique diffraction pattern, which serves as a fingerprint for that specific form. Rietveld refinement is a powerful analytical method applied to PXRD data. It involves fitting a calculated diffraction pattern, based on a known crystal structure, to the experimental data. This process allows for the quantitative determination of the phase composition of a sample, as well as the refinement of lattice parameters and other structural details.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. Calculations for analogous compounds are often performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), which provide reliable results for geometry and electronic properties.

Molecular Geometry Optimization

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This process involves finding the minimum energy conformation of the molecule. For related acrylate (B77674) compounds, studies have reported optimized bond lengths, bond angles, and dihedral angles, which are then often compared with experimental data from X-ray crystallography where available. Without specific studies on Ethyl 2-cyano-3-(4-pyridinyl)acrylate, a data table of its optimized parameters cannot be compiled.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. For instance, a study on ethyl 2-cyano 3-(4-(dimethylamino) phenyl) acrylate reported a low HOMO-LUMO energy gap, suggesting significant charge transfer within the molecule. researchgate.net A similar analysis for this compound would map the electron density distribution of these orbitals and quantify the energy gap, but this specific data is not available.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule. It examines interactions between filled donor orbitals and empty acceptor orbitals, quantifying their stabilization energy. This analysis is crucial for understanding hyperconjugative effects and charge delocalization, which contribute to molecular stability. Studies on similar molecules have utilized NBO analysis to explore these stabilizing interactions. researchgate.net However, NBO-derived charge distributions and stabilization energies for this compound have not been reported.

Mulliken Population Analysis

Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule. These charges offer insights into the electrostatic distribution and can help identify electrophilic and nucleophilic sites. While it is a widely used method, it is known to be highly dependent on the basis set used in the calculation. stackexchange.com More robust methods like NBO are often preferred for quantitative analysis. stackexchange.com Specific Mulliken charges for each atom in this compound are absent from the literature.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

TD-DFT is a computational method used to predict the electronic absorption spectra of molecules by calculating the energies of electronic transitions from the ground state to various excited states. This allows for the prediction of the wavelength of maximum absorption (λmax) and the oscillator strength of these transitions, providing theoretical insight into the molecule's color and photophysical properties. For example, TD-DFT has been used to study the electronic transitions in similar compounds. researchgate.net A TD-DFT analysis for this compound would yield data on its electronic absorption properties, but such a study is not currently available.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the electron density of a molecule to characterize its chemical bonds. This method can define atomic properties and the nature of interatomic interactions, such as whether a bond is primarily covalent or ionic.

For this compound, a QTAIM analysis would focus on the bond critical points (BCPs) between atoms. The properties at these BCPs, including the electron density (ρ) and its Laplacian (∇²ρ), reveal the strength and nature of the chemical bonds. For instance, a high electron density at a BCP typically indicates a strong covalent bond. The sign of the Laplacian of the electron density can distinguish between shared-shell (covalent) interactions and closed-shell (ionic or van der Waals) interactions.

While no specific QTAIM studies on this compound were found, research on similar organic molecules often reveals a complex network of covalent bonds and weaker non-covalent interactions that dictate the molecule's conformation and crystal packing. A theoretical QTAIM analysis would likely show strong covalent character for the C-C, C-N, and C=O bonds within the molecule.

Molecular Docking and Pharmacophore Modeling Studies

Molecular docking and pharmacophore modeling are computational techniques used in drug discovery to predict how a molecule (ligand) might bind to a protein's active site. These studies are crucial for understanding the potential biological activity of a compound.

Molecular docking simulations would place this compound into the binding site of a target protein to predict its preferred binding orientation and conformation. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are then analyzed.

The structure of this compound contains several key features for potential protein binding:

The nitrogen atom in the pyridinyl ring can act as a hydrogen bond acceptor.

The oxygen atoms of the ester group can also accept hydrogen bonds.

The cyano group can participate in dipole-dipole or hydrogen bonding interactions.

The aromatic pyridinyl ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein's active site.

Pharmacophore modeling would identify the essential spatial arrangement of these features necessary for binding to a specific biological target.

Following the prediction of the binding pose, computational methods can be used to estimate the binding affinity, often expressed as a docking score or binding energy. These scores are calculated based on a scoring function that considers the various types of interactions between the ligand and the protein. A lower (more negative) binding energy generally indicates a more stable and favorable interaction.

While specific docking studies for this compound are not available, studies on analogous compounds are common in medicinal chemistry literature. For example, derivatives of pyridine (B92270) and cyanoacrylates have been investigated as inhibitors for various enzymes, and their binding affinities are often reported in terms of docking scores or calculated inhibition constants (Ki).

Table 1: Hypothetical Binding Affinity Data for this compound with a Kinase Target

| Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

|---|---|---|---|

| Kinase X | -8.5 | Lys72, Glu91, Leu148 | Hydrogen Bond, Electrostatic, Hydrophobic |

This table is illustrative and based on typical results from molecular docking studies of similar compounds. Specific data for this compound is not available.

Non-Linear Optical (NLO) Response Evaluation (First Hyperpolarizability, β₀)

Non-linear optical (NLO) materials have applications in technologies like optical communication and data storage. The NLO properties of a molecule are related to its response to an applied electric field, which can be described by its hyperpolarizability. The first hyperpolarizability (β₀) is a measure of the second-order NLO response.

Molecules with large β₀ values often possess a donor-π-acceptor (D-π-A) structure, where an electron-donating group and an electron-accepting group are connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer (ICT), which is a key factor for a high NLO response.

In this compound, the pyridinyl ring can act as a part of the π-system, while the cyano and acrylate groups are strong electron acceptors. Computational studies, typically using Density Functional Theory (DFT), can calculate the first hyperpolarizability of a molecule. Studies on similar D-π-A molecules have shown that structural modifications can significantly tune the NLO properties. For instance, research on ethyl 2-cyano-3-(4-(dimethylamino)phenyl)acrylate has demonstrated its potential as an NLO material. researchgate.net

Table 2: Theoretical NLO Properties of Cyanoacrylate Derivatives

| Compound | Dipole Moment (Debye) | First Hyperpolarizability (β₀) (a.u.) |

|---|---|---|

| Ethyl 2-cyano-3-(4-(dimethylamino)phenyl)acrylate | ~8.5 | High |

Data for the dimethylamino derivative is from existing research. researchgate.net Data for this compound is a qualitative prediction based on its structure, as specific computational results are not available.

Structure Activity Relationship Sar Studies and Biological Activity Mechanisms

Elucidation of Key Structural Motifs and Functional Groups for Bioactivity

The cyano group is a key pharmacophore in many biologically active compounds. nih.gov Its strong electron-withdrawing nature influences the electronic properties of the entire molecule, which can be critical for binding to target proteins. nih.gov In the context of cyanoacrylates, the nitrile group can act as an electrophilic warhead, enabling covalent interactions with nucleophilic residues, such as cysteine, in the active sites of enzymes. nih.govrsc.org This reactivity is a cornerstone of the mechanism of action for several covalent inhibitors. nih.gov Furthermore, the cyano group can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which contribute to the stability of the ligand-protein complex. nih.gov

The pyridine (B92270) ring is a common heterocyclic motif found in a vast number of pharmaceuticals and biologically active compounds. ekb.egnih.gov Its nitrogen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets. ekb.eg The aromatic nature of the pyridine ring allows for π-π stacking interactions with aromatic amino acid residues in protein binding pockets. The position of the nitrogen atom within the ring (in this case, at the 4-position) dictates the geometry of these interactions and can significantly influence binding affinity and selectivity. The pyridine nucleus is considered an integral part of many anti-inflammatory and anticancer agents. ekb.eg

The ethyl acrylate (B77674) moiety serves as a flexible backbone and contains a critical Michael acceptor, a feature that can be involved in covalent bond formation with biological nucleophiles. The ester group can also participate in hydrogen bonding and can be subject to hydrolysis by esterases in vivo, which can be a factor in the compound's metabolic stability and potential prodrug strategies.

Impact of Substituent Position and Electronic Nature on Bioactivity

Modifications to the core structure of ethyl 2-cyano-3-(4-pyridinyl)acrylate have been explored to understand how changes in substituent positions and their electronic properties affect biological activity. These studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Modifications on the Pyridine Ring

The pyridine ring offers multiple positions for substitution, and changes at these positions can dramatically alter the compound's biological profile. For instance, in the development of herbicidal cyanoacrylates, the pyridyl ring has been replaced with other heterocyclic systems like pyrazole (B372694) and 1,2,3-triazole to broaden the herbicidal spectrum. nih.gov This suggests that the nature of the aromatic ring system is a key determinant of activity and target specificity. nih.gov

The following table summarizes the impact of replacing the pyridine ring with other heterocycles on the herbicidal activity of cyanoacrylate derivatives.

| Original Moiety | Replacement Moiety | Effect on Herbicidal Activity |

| Pyridine Ring | Pyrazole Ring | Broadened herbicidal properties nih.gov |

| Pyridine Ring | 1,2,3-Triazole Ring | Broadened herbicidal properties nih.gov |

Substitutions on the Acrylate Moiety

The acrylate moiety also presents opportunities for structural modification. The ethyl ester group can be varied to alter the compound's lipophilicity and metabolic stability. For example, in the context of MPC inhibitors, masking the carboxyl group of the acrylic acid derivative as an ethyl ester has been investigated as a potential prodrug approach. nih.gov This modification can enhance cell permeability and bioavailability, with the active acid form being released intracellularly by esterases.

Studies on related cyanoacrylate-based inhibitors have explored a range of substituents on the acrylate backbone to probe the steric and electronic requirements of the target's binding site. acs.orgucla.edu

General Mechanisms of Biological Action at a Molecular Level

The biological effects of this compound and its analogs are mediated by their interactions with specific molecular targets, leading to the modulation of various cellular pathways.

Enzyme Inhibition Studies

Research into the mechanisms of action of cyanoacrylate derivatives has implicated several enzymes as potential targets.

Mitochondrial Pyruvate (B1213749) Carrier (MPC): A significant body of research points to the inhibition of the mitochondrial pyruvate carrier as a key mechanism for a class of cyanoacrylate compounds. nih.govnih.govmdpi.com The MPC is a protein complex in the inner mitochondrial membrane that facilitates the transport of pyruvate into the mitochondrial matrix, a critical step for cellular respiration. nih.govmdpi.com Inhibition of MPC leads to a metabolic shift towards glycolysis. mdpi.com Structure-activity relationship studies of MPC inhibitors have highlighted the importance of the cyano-acrylic acid pharmacophore. mdpi.com

Tubulin Polymerization: Certain 3-cyano-2-substituted pyridine derivatives have been shown to exhibit potent cytotoxic activity through the inhibition of tubulin polymerization. nih.gov Microtubules, which are dynamic polymers of tubulin, are essential components of the cytoskeleton and are crucial for cell division. nih.gov Inhibitors of tubulin polymerization disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. nih.govnih.gov

Cyclooxygenase (COX): While direct inhibition of cyclooxygenase (COX) by this compound has not been extensively reported, COX enzymes are common targets for anti-inflammatory drugs. nih.govsigmaaldrich.com The potential for cyanoacrylate derivatives to interact with COX enzymes remains an area for further investigation, especially given the structural similarities to some known COX inhibitors.

Carbonic Anhydrase (CA): Carbonic anhydrases are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications. nih.govnih.gov Some sulfonamide-containing pyridine derivatives have been identified as potent carbonic anhydrase inhibitors. nih.gov Although this compound lacks the classic sulfonamide group, the potential for the pyridine and cyano functionalities to interact with the active site of carbonic anhydrase isoforms warrants exploration. researchgate.net

Interaction with Specific Molecular Targets and Receptors

The specificity of this compound and its derivatives for particular molecular targets is a key determinant of their biological effects. The interactions are governed by a combination of covalent and non-covalent forces.

The electrophilic nature of the α,β-unsaturated system in the acrylate moiety, enhanced by the electron-withdrawing cyano group, makes it a potential Michael acceptor. nih.gov This allows for covalent adduction to nucleophilic residues like cysteine in the binding sites of target proteins, leading to irreversible inhibition.

Non-covalent interactions, including hydrogen bonds, van der Waals forces, and π-π stacking, also play a crucial role in the initial binding and orientation of the molecule within the active site. researchgate.net The pyridine ring, with its nitrogen atom and aromatic character, is a key contributor to these non-covalent interactions. ekb.eg The precise nature of these interactions determines the binding affinity and selectivity of the compound for its molecular target.

The following table provides a summary of potential molecular targets and the roles of key structural motifs of this compound in these interactions.

| Potential Molecular Target | Key Interacting Structural Motifs | Type of Interaction |

| Mitochondrial Pyruvate Carrier (MPC) | Cyano-acrylate moiety, Pyridine ring | Covalent (Michael addition), Non-covalent (H-bonding, π-π stacking) |

| Tubulin | Cyano-pyridine core | Inhibition of polymerization |

| Cyclooxygenase (COX) | Pyridine ring, Acrylate backbone | Potential for binding in active site |

| Carbonic Anhydrase (CA) | Pyridine ring, Cyano group | Potential for interaction with active site zinc ion and amino acid residues |

Bioactive Scaffold Derivation and Optimization

The this compound molecule is an exemplary scaffold for the synthesis of more complex heterocyclic systems. The reactive nature of the α,β-unsaturated system, coupled with the cyano and ester functionalities, provides multiple sites for chemical elaboration, leading to the generation of diverse libraries of bioactive compounds.

Pyrrole (B145914), Pyrazole, Pyrimidine (B1678525), and Thiadiazole Containing Analogs

The core structure of this compound serves as a versatile building block for constructing various five- and six-membered heterocyclic rings, which are prevalent in many biologically active compounds.

Pyrrole Analogs: The ethyl 2-cyanoacrylate framework can be integrated with a pyrrole ring to generate novel structures. For instance, the synthesis of (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate is achieved through the Knoevenagel condensation of pyrrole-2-carbaldehyde with ethyl cyanoacetate (B8463686). researchgate.netgrowingscience.com This demonstrates the feasibility of creating pyrrole-containing analogs, which are a class of compounds known for a wide range of biological activities.

Pyrazole Analogs: The 2-cyanoacrylate scaffold is a valuable precursor for pyrazole synthesis. Studies have shown that reacting (E)-ethyl 2-cyano-3-ethoxyacrylate, a compound structurally similar to the title compound's precursor, with substituted hydrazines can yield 5-aminopyrazole derivatives. researchgate.net Furthermore, research focused on discovering new herbicides has involved the strategic replacement of the pyridyl ring in 2-cyanoacrylate structures with substituted pyrazole moieties, leading to compounds with significant herbicidal activity. arkat-usa.org

Pyrimidine Analogs: The synthesis of pyrimidine derivatives can be achieved using precursors of this compound. A common and effective method involves the multicomponent reaction of ethyl cyanoacetate, an aldehyde (such as pyridine-4-carbaldehyde), and a urea (B33335) or thiourea (B124793) derivative. gsconlinepress.comarkat-usa.org This cyclocondensation reaction provides a direct route to highly functionalized pyrimidine rings, a core structure in numerous pharmaceuticals. Another approach involves the reaction of ethyl N-(2-amino-1,2-dicyanovinyl)formimidate with guanidine, which can lead to the formation of a pyrimidine ring through an intramolecular cyclization process. nih.govresearchgate.net

Thiadiazole Analogs: The versatile reactivity of the cyanoacrylate scaffold extends to the synthesis of thiadiazole-containing molecules. The Knoevenagel condensation, a key reaction in the synthesis of this compound, is also employed to produce vinyl-1,2,3-thiadiazoles. Moreover, various 1,3,4-thiadiazole (B1197879) derivatives, known for their broad spectrum of pharmacological activities including anticancer properties, have been synthesized incorporating the cyanoacetamide functionality, which is closely related to the cyanoacrylate structure.

The ability to derive these diverse heterocyclic systems highlights the importance of this compound as a foundational structure in medicinal and agricultural chemistry.

| Heterocyclic Analog | General Synthetic Approach | Key Precursors | Potential Biological Activity |

|---|---|---|---|

| Pyrrole | Knoevenagel Condensation | Pyrrole-2-carbaldehyde, Ethyl cyanoacetate | Various |

| Pyrazole | Cyclocondensation | Ethyl 2-cyano-3-ethoxyacrylate, Hydrazine (B178648) derivatives | Herbicidal |

| Pyrimidine | Multicomponent Cyclocondensation | Ethyl cyanoacetate, Aldehyde, Urea/Thiourea | Various Pharmacological |

| Thiadiazole | Knoevenagel Condensation / Cyclization | Thiadiazole aldehydes / Cyanoacetamide derivatives | Anticancer |

Research Applications in Diverse Chemical and Biological Fields

Building Blocks for Complex Organic Synthesis

The chemical structure of Ethyl 2-cyano-3-(4-pyridinyl)acrylate makes it an excellent building block for constructing a variety of complex organic molecules, particularly heterocyclic systems. The molecule's reactivity is dominated by the electron-poor double bond, which is activated by the adjacent electron-withdrawing cyano and ester groups, making it a prime candidate for several key synthetic transformations.

One of the most significant applications is in conjugate addition reactions, specifically the Michael addition. nih.govresearchgate.net Nucleophiles readily attack the β-carbon of the acrylate (B77674) backbone, allowing for the introduction of a wide range of substituents and the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is fundamental to building more elaborate molecular frameworks.

Furthermore, (E)-ethyl-2-cyano-3-(aryl)acrylates, including the pyridinyl variant, are established precursors for the synthesis of pyrimidine (B1678525) derivatives. thieme-connect.deresearchgate.net Pyrimidines are a critical class of N-heterocycles found in nucleic acids and many biologically active compounds. The reaction of an aryl acrylate with thiourea (B124793), for example, leads to the formation of pyrimidine thiones, which are themselves versatile intermediates for further chemical modification. researchgate.net This cyclocondensation reaction provides a straightforward route to highly functionalized pyrimidine rings. The Knoevenagel condensation, a crucial carbon-carbon bond-forming reaction in organic synthesis, is the standard method for preparing this compound, typically from 4-pyridinecarboxaldehyde and ethyl cyanoacetate (B8463686). researchgate.netnih.gov

Table 1: Synthesis of Pyrimidine Derivatives from Aryl Acrylates

| Reactant 1 | Reactant 2 | Product Class | Significance |

|---|---|---|---|

| (E)-Ethyl-2-cyano-3-(aryl)acrylate | Thiourea | Pyrimidine thiones | Access to biologically important heterocyclic cores |

Precursors in Agrochemical and Dye Industries

In the agrochemical sector, the 2-cyanoacrylate scaffold is a well-known feature of compounds with herbicidal activity. nih.gov Specifically, derivatives containing a substituted pyridine (B92270) ring have been shown to be potent inhibitors of photosystem II (PSII) electron transport in plants, a key process in photosynthesis. acs.orgnih.gov Disrupting this process leads to the death of the weed. Research has demonstrated that 2-cyanoacrylates featuring a pyridine ring can exhibit higher herbicidal activities than their phenyl-containing counterparts. acs.orgnih.govacs.org this compound serves as a foundational precursor in this context; by modifying its structure—for instance, by altering the substituents on the pyridine ring or changing the ester group—researchers can fine-tune the herbicidal activity and selectivity. acs.org

Table 2: Herbicidal Activity of Pyridinyl Cyanoacrylate Derivatives

| Compound Class | Mechanism of Action | Target Weeds | Research Finding |

|---|---|---|---|

| Substituted Pyridinemethylaminoacrylates | Inhibition of Photosystem II (PSII) electron transport | Broadleaf weeds (e.g., Brassica napus) | Pyridine ring enhances herbicidal activity compared to phenyl analogues. acs.orgnih.govacs.org |

While direct application in the dye industry is less documented for this specific molecule, related cyanoacrylate compounds are known for their strong ultraviolet (UV) absorption properties. nih.govchemicalbook.com Compounds like Ethyl 2-cyano-3,3-diphenylacrylate (Etocrylene) are used as UV absorbers in coatings and plastics. chemicalbook.com The extended conjugation present in this compound suggests it also possesses UV-absorbing capabilities, making it a potential precursor for developing specialized dyes or UV-protective agents.

Applications in Materials Science Research

The reactivity of the vinyl group in this compound makes it a candidate monomer for polymerization reactions. Cyanoacrylates are well-known for their rapid anionic polymerization, which is the basis for "super glue" adhesives. nih.govpcbiochemres.com While the radical polymerization of these monomers is more challenging, it can be achieved under specific conditions to produce poly(alkyl 2-cyanoacrylates). nih.gov The incorporation of a pyridinyl group into the polymer backbone could impart unique properties to the resulting material, such as altered solubility, thermal stability, or the ability to coordinate with metals.

Another significant area of application in materials science is the development of UV stabilizers for plastics. phoenixplastics.comgoogle.com Many polymers degrade when exposed to UV radiation, leading to discoloration and loss of mechanical strength. specialchem.com Additives that absorb UV light can significantly extend the lifespan of these materials. google.comspecialchem.com Given that cyanoacrylate derivatives often exhibit strong UV absorption, this compound could be investigated as a reactive UV stabilizer that can be chemically bonded into a polymer matrix, preventing it from leaching out over time.

Role in Catalysis Research

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. Pyridine and its derivatives are widely used as ligands in coordination chemistry and catalysis. mdpi.comacs.org Metal complexes featuring pyridine-based ligands are employed as catalysts in a multitude of organic reactions, including cross-coupling reactions and polymerizations. researchgate.netbeilstein-journals.org

While specific research detailing the use of this compound as a ligand is not extensively documented, its structure suggests a plausible role. A metal complex incorporating this molecule could benefit from the combined properties of the metal center and the organic scaffold. For example, the acrylate portion could be used to anchor the complex to a polymer support, creating a recyclable heterogeneous catalyst. The electronic properties of the acrylate system could also influence the catalytic activity of the coordinated metal center.

Strategies for Prodrug Design

The 2-cyanoacrylate moiety has been identified as a pharmacophore in molecules with various biological activities, including antitumor properties. nih.gov This makes the this compound scaffold an interesting starting point for medicinal chemistry and prodrug design. A prodrug is an inactive compound that is converted into an active drug within the body.

One strategy involves using the acrylate as a Michael acceptor that can react with biological nucleophiles, such as thiol groups in proteins or peptides like glutathione. This covalent interaction can be a mechanism for drug targeting and activation. By strategically modifying the pyridinyl ring and the ester group, researchers can modulate the compound's reactivity, solubility, and pharmacokinetic properties. The core structure can serve as a scaffold to which other pharmacologically active groups are attached, creating a prodrug that releases the active substance under specific physiological conditions. The biological activity of pyridine derivatives is well-established, further enhancing the potential of this scaffold in drug discovery. researchgate.net

Q & A

Q. How can researchers optimize the synthesis of ethyl 2-cyano-3-(4-pyridinyl)acrylate for high yield and purity?

Methodological Answer: The compound is typically synthesized via Knoevenagel condensation between ethyl cyanoacetate and 4-pyridinecarbaldehyde. Key parameters include solvent selection (e.g., ethanol or toluene), catalyst choice (e.g., piperidine or quinine as organocatalysts), and temperature control (reflux at 80–100°C). Monitoring reaction progress via TLC and purification via recrystallization (e.g., using ethanol or ethyl acetate/hexane mixtures) ensures high purity. Yield improvements (>85%) are achievable under solvent-free conditions with microwave assistance .

Q. What crystallographic techniques are recommended to resolve structural ambiguities in this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with a Bruker APEXII CCD diffractometer is the gold standard. For monoclinic polymorphs (e.g., P2₁/c space group), collect data at 298 K with φ and ω scans. Refinement using SHELXL (via Olex2 or similar software) ensures accurate bond-length validation (mean C–C bond precision ~0.004 Å). Address disorder in substituents (e.g., pyridinyl groups) using PART and SIMU instructions in SHELX .

Q. How should researchers characterize the compound’s electronic and vibrational properties spectroscopically?

Methodological Answer: Use FT-IR to identify key functional groups: ν(C≡N) at ~2226 cm⁻¹, ν(C=O) at ~1720 cm⁻¹, and ν(C=C) at ~1515 cm⁻¹. For NMR, observe the pyridinyl proton signals at δ 8.3–8.5 ppm (¹H) and cyano carbon at ~114 ppm (¹³C). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M⁺] at m/z 246.0565 for nitrophenyl analogs) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer: For antioxidant activity, use DPPH radical scavenging (IC₅₀ calculation) and FRAP assays. Anti-inflammatory potential is tested via carrageenan-induced rat paw edema models. Ensure compound solubility in DMSO/PBS mixtures (<1% DMSO) and validate cytotoxicity against mammalian cell lines (e.g., HEK-293) to exclude false positives .

Advanced Research Questions

Q. How can researchers resolve data contradictions arising from polymorphic variations in crystallographic studies?

Methodological Answer: Polymorph-dependent discrepancies in bond angles or packing motifs (e.g., monoclinic vs. orthorhombic systems) require comparative Hirshfeld surface analysis. Use CrystalExplorer to map intermolecular interactions (e.g., C–H···O/N contacts). Validate thermal stability via DSC/TGA to rule out phase transitions during data collection .

Q. What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer: Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (FMOs). High electrophilicity index (ω > 1.5 eV) indicates susceptibility to nucleophilic attack at the α,β-unsaturated carbonyl. Solvent effects (PCM model) and Fukui function analysis refine site-specific reactivity predictions .

Q. How do reaction mechanisms differ when modifying substituents on the pyridine ring?

Methodological Answer: Electron-withdrawing groups (e.g., nitro at para-position) enhance electrophilicity of the acrylate moiety, accelerating Michael addition. Conversely, electron-donating groups (e.g., methoxy) stabilize intermediates via resonance, as shown by kinetic studies using Lawesson’s reagent in thiaphosphetane formation. Monitor intermediates via LC-MS and trap with TEMPO for radical pathway validation .

Q. What strategies validate structure-activity relationships (SAR) for pyridinyl acrylate derivatives?

Methodological Answer: Synthesize analogs with systematic substituent variations (e.g., halogen, amino, methoxy) and correlate bioactivity trends with Hammett σ constants. Molecular docking (AutoDock Vina) against target proteins (e.g., COX-2 for anti-inflammatory activity) identifies key binding interactions (e.g., hydrogen bonding with pyridinyl N). Validate via site-directed mutagenesis .

Q. How can researchers identify synthons for co-crystallization with pharmaceutical coformers?

Methodological Answer: Screen coformers (e.g., succinic acid, caffeine) via slurry crystallization in 1:1 molar ratios. Analyze hydrogen-bonding propensity using Cambridge Structural Database (CSD) statistics. For pyridinyl acrylates, prioritize coformers with complementary H-bond donors (e.g., –COOH) to target the cyano or ester groups. Characterize co-crystals via PXRD and DSC .

Q. What protocols mitigate toxicity risks during in vivo studies of acrylate derivatives?

Methodological Answer: Follow OECD Guidelines 423 (acute oral toxicity) with dose escalation in rodents (0.5–2000 mg/kg). Monitor hepatic enzymes (ALT/AST) and renal biomarkers (creatinine). For occupational safety, enforce NIOSH exposure limits (REL: 5 ppm) and use fume hoods with activated carbon filters during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.